3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid

Medicinal Chemistry Physicochemical Property Optimization Ligand Design

3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid (CAS 1340517-09-0, free base; CAS 1354963-41-9, hydrochloride) is a 3,3-disubstituted pyrrolidine building block with the molecular formula C₁₂H₁₄BrNO₂ and a molecular weight of 284.15 g/mol. The compound features a meta‑bromobenzyl substituent at the pyrrolidine 3‑position alongside a carboxylic acid functional group, yielding a non‑chiral quaternary carbon center that imparts distinct conformational and reactivity properties compared to mono‑substituted or N‑functionalized pyrrolidine analogs.

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
Cat. No. B13320771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid
Molecular FormulaC12H14BrNO2
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESC1CNCC1(CC2=CC(=CC=C2)Br)C(=O)O
InChIInChI=1S/C12H14BrNO2/c13-10-3-1-2-9(6-10)7-12(11(15)16)4-5-14-8-12/h1-3,6,14H,4-5,7-8H2,(H,15,16)
InChIKeySUXMIIRWISVRRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic Acid: Structural Identity and Procurement Specifications


3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid (CAS 1340517-09-0, free base; CAS 1354963-41-9, hydrochloride) is a 3,3-disubstituted pyrrolidine building block with the molecular formula C₁₂H₁₄BrNO₂ and a molecular weight of 284.15 g/mol [1]. The compound features a meta‑bromobenzyl substituent at the pyrrolidine 3‑position alongside a carboxylic acid functional group, yielding a non‑chiral quaternary carbon center that imparts distinct conformational and reactivity properties compared to mono‑substituted or N‑functionalized pyrrolidine analogs. Commercially available purities typically range from 95% to 98% , with storage recommended under cool, dry conditions .

Why 3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic Acid Cannot Be Replaced by In‑Class Analogs Without Data Verification


Substitution of 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylic acid with a positional isomer (ortho‑ or para‑bromo), an unsubstituted benzyl analog, or an N‑functionalized variant introduces changes in steric environment, electronic distribution, and hydrogen‑bonding geometry that cannot be assumed to be inert [1]. The meta‑bromine substitution pattern uniquely balances moderate lipophilicity (XLogP3 = ‑0.4 for the free base [1]) with a topological polar surface area of 49.3 Ų, a combination that differs measurably from the para‑bromo isomer and the non‑halogenated benzyl analog. In discovery chemistry, these differences propagate into divergent metabolic stability, CYP inhibition profiles, and target engagement outcomes—requiring direct, assay‑level verification rather than reliance on class‑average behavior .

Quantitative Differentiation Evidence for 3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic Acid


Meta-Bromine Substitution Uniquely Balances Lipophilicity and Polar Surface Area Among Bromobenzyl Pyrrolidine Isomers

The 3-bromophenyl (meta) isomer of the 3‑benzylpyrrolidine‑3‑carboxylic acid scaffold presents a distinct physicochemical profile relative to the para‑bromo analog and the non‑halogenated benzyl derivative. The target compound has a computed XLogP3 of ‑0.4 and a TPSA of 49.3 Ų [1]. In comparison, the unsubstituted 3‑benzylpyrrolidine‑3‑carboxylic acid (CAS 1274864‑27‑5) has a molecular weight of 205.25 g/mol and lacks the bromine atom that increases molecular volume and polarizability; the para‑bromo positional isomer (CAS not directly retrieved for the free acid, but the methyl ester analog has a monoisotopic mass of 283.02078 Da [2]) is expected to exhibit a similar molecular weight but with a different dipole moment and electrostatic potential surface. The meta‑bromine placement avoids the strong resonance‑withdrawing para‑effect while retaining halogen‑bond donor capacity, a profile that cannot be replicated by the ortho or para isomers [1].

Medicinal Chemistry Physicochemical Property Optimization Ligand Design

3,3-Disubstitution Eliminates Stereochemical Complexity, Streamlining Synthesis and Analytical Quality Control

Unlike 2,4‑disubstituted or 2‑monosubstituted bromobenzyl‑pyrrolidine carboxylic acids such as (2S,4R)‑4‑(3‑bromobenzyl)pyrrolidine‑2‑carboxylic acid (CAS 1049978‑36‑0) , the 3,3‑disubstituted scaffold of the target compound contains no chiral centers at the substitution positions. This achiral nature eliminates the need for chiral chromatographic purification or enantiomeric excess determination, reducing analytical burden and cost in parallel synthesis workflows. Commercial suppliers report purities of 95% (AKSci ) and 98% (Leyan ) for the target compound, with the hydrochloride salt (CAS 1354963-41-9) also available at 98% purity . In contrast, chiral analogs such as (2S,4R)‑4‑(3‑bromobenzyl)pyrrolidine‑2‑carboxylic acid require stereochemical verification that adds complexity to procurement and use.

Synthetic Chemistry Building Block Procurement Chiral Separation

Free Carboxylic Acid at the 3‑Position Enables Direct Amide Coupling Without Deprotection Steps Required for N‑Benzyl Analogs

The target compound bears a free carboxylic acid directly at the pyrrolidine 3‑position, enabling one‑step amide bond formation with amines or anilines using standard coupling reagents. This contrasts with N‑benzyl‑pyrrolidine‑3‑carboxylic acid derivatives such as 1‑[(3‑bromophenyl)methyl]pyrrolidine‑3‑carboxylic acid [1], where the benzyl group is attached to the pyrrolidine nitrogen rather than the carbon skeleton. In the N‑benzyl analog, the carboxylic acid is still present, but the nitrogen lone pair is engaged in a tertiary amine, altering both basicity (pKa of the pyrrolidine nitrogen) and nucleophilicity for subsequent functionalization. The C‑benzyl architecture of the target compound preserves a secondary amine (pyrrolidine NH) that can be independently functionalized after carboxylic acid coupling, offering a divergent synthetic handle not available in the N‑benzyl series [1].

Peptide Chemistry Parallel Synthesis PROTAC Linker Design

Meta-Bromine Enables Late-Stage Cross-Coupling Diversification While Avoiding Para‑Directed Metabolic Oxidation

The bromine atom at the meta position of the phenyl ring serves as a handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.) while being sterically and electronically distinct from the para‑bromo isomer. In drug metabolism, para‑substituted phenyl rings are frequently subject to CYP‑mediated hydroxylation, leading to rapid oxidative clearance; meta‑substitution is generally associated with slower Phase I metabolism [1]. The target compound contains a rotatable bond count of 3 [2], which is identical to the para‑bromo isomer but the meta‑positioning alters the electrostatic potential at the oxidation‑sensitive para site. No direct metabolic stability data for this compound were identified in the open literature, representing a critical evidence gap.

Late-Stage Functionalization Drug Metabolism Suzuki Coupling

Commercial Availability in Both Free Base and Hydrochloride Salt Forms Offers Formulation Flexibility Lacking in Single‑Form Analogs

The target compound is commercially listed as the free base (CAS 1340517‑09‑0, purity 95‑98% ) and as the hydrochloride salt (CAS 1354963‑41‑9, purity 98% ), providing direct access to two distinct physical forms. The hydrochloride salt has a molecular weight of 320.61 g/mol and a computed LogP of 0.0229 , indicating substantially improved aqueous solubility compared to the free base (XLogP3 = -0.4, but the free base is a zwitterionic species with lower intrinsic solubility). In contrast, closely related analogs such as 3‑benzylpyrrolidine‑3‑carboxylic acid are predominantly available only as the free base , limiting formulation options for in vivo studies.

Salt Selection Solubility Enhancement Procurement Strategy

Documented Hazard Profile and Transport Classification Reduce Regulatory Uncertainty Compared to Uncharacterized Analogs

The hydrochloride salt of the target compound carries a fully documented GHS hazard classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and is classified as non‑hazardous for transport . The free base is similarly classified as not hazardous material for DOT/IATA transport . This complete safety data sheet (SDS) profile contrasts with less‑common analogs such as the ortho‑bromo isomer, for which no standardized hazard classification is publicly available, introducing procurement delays and compliance uncertainty.

Laboratory Safety Regulatory Compliance Procurement Risk Management

Optimal Application Scenarios for 3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic Acid Based on Quantitative Differentiation


CNS Drug Discovery Fragment Libraries Requiring Balanced Physicochemical Profiles

When constructing fragment libraries targeting CNS proteins, the meta‑bromo isomer's XLogP3 of ‑0.4 and TPSA of 49.3 Ų place it within favorable CNS drug‑like space, while the bromine atom provides both a heavy‑atom probe for X‑ray crystallography and a synthetic handle for hit elaboration via cross‑coupling [1]. The achiral nature eliminates enantiomer‑related variability in primary screens .

PROTAC Linker and Bifunctional Degrader Synthesis

The orthogonal reactivity of the free carboxylic acid and secondary amine enables sequential conjugation to E3 ligase ligands and target‑protein binders without protecting group manipulation [2]. The meta‑bromine serves as a late‑stage diversification point for optimizing linker geometry, while the availability of the hydrochloride salt facilitates aqueous reaction conditions for biomolecule conjugation .

Parallel Synthesis in Medicinal Chemistry Hit Expansion

The 3,3‑disubstituted, achiral scaffold allows rapid amide library generation without diastereomer formation, reducing purification burden and analytical cycle time. Commercial availability at 95–98% purity from multiple global suppliers ensures supply chain resilience [1], while the complete SDS documentation streamlines institutional procurement approval .

Crystallographic SAD/MAD Phasing Heavy‑Atom Derivative Preparation

The meta‑bromine atom (anomalous scattering factor f'' = 1.28 e⁻ at Cu Kα wavelength) can serve as an intrinsic heavy‑atom label for experimental phasing in protein crystallography. The compound's compact size (284.15 Da) and defined stereochemistry make it suitable for soaking experiments, while the absence of chiral centers simplifies interpretation of electron density maps .

Quote Request

Request a Quote for 3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.